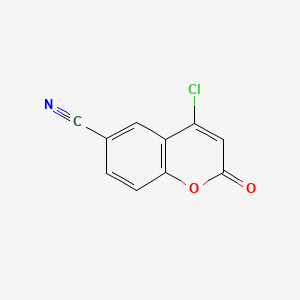
4-Chloro-2-oxo-2H-chromene-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-oxo-2H-chromene-6-carbonitrile is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. Chromenes, also known as benzopyrans, are heterocyclic compounds containing a benzene ring fused to a pyran ring. The presence of a chloro group and a nitrile group in the structure of this compound makes it a valuable compound for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-oxo-2H-chromene-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol. The resulting intermediate undergoes cyclization to form the desired chromene compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, microwave-assisted synthesis, and green chemistry approaches to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-oxo-2H-chromene-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form chalcones and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often used to facilitate cyclization.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted chromenes with various functional groups.
Cyclization Reactions: Fused ring systems such as chromenoquinolines.
Condensation Reactions: Chalcones and other derivatives with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-oxo-2H-chromene-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromene-6-carbonitrile
- 4-Bromo-2-oxo-2H-chromene-6-carbonitrile
- 4-Fluoro-2-oxo-2H-chromene-6-carbonitrile
Uniqueness
4-Chloro-2-oxo-2H-chromene-6-carbonitrile is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its potential as a versatile intermediate for the synthesis of various derivatives with improved pharmacological properties .
Properties
Molecular Formula |
C10H4ClNO2 |
|---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
4-chloro-2-oxochromene-6-carbonitrile |
InChI |
InChI=1S/C10H4ClNO2/c11-8-4-10(13)14-9-2-1-6(5-12)3-7(8)9/h1-4H |
InChI Key |
RJEMAVXLCWPJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=O)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















